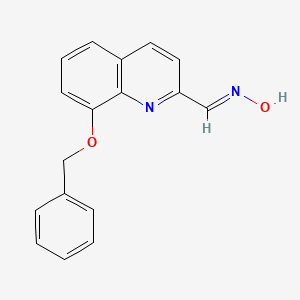
8-(benzyloxy)-2-quinolinecarbaldehyde oxime
Übersicht
Beschreibung
8-(benzyloxy)-2-quinolinecarbaldehyde oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in medicinal chemistry. The synthesis of 8-(benzyloxy)-2-quinolinecarbaldehyde oxime has been well-established, and it has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 8-(benzyloxy)-2-quinolinecarbaldehyde oxime is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as protein kinases, which are involved in a variety of cellular processes. It may also interact with other proteins and molecules in the cell, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
8-(benzyloxy)-2-quinolinecarbaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in a variety of cellular processes. It has also been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(benzyloxy)-2-quinolinecarbaldehyde oxime in lab experiments is that it has been well-studied and its synthesis has been well-established. It also has a variety of potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 8-(benzyloxy)-2-quinolinecarbaldehyde oxime. One direction is to further investigate its mechanism of action and its interactions with other proteins and molecules in the cell. Another direction is to explore its potential applications in the development of new drugs for the treatment of inflammatory diseases and other conditions. Additionally, it could be studied for its potential applications in other areas of scientific research, such as cancer biology and neuroscience.
Synthesemethoden
The synthesis of 8-(benzyloxy)-2-quinolinecarbaldehyde oxime involves several steps, including the reaction of 8-hydroxyquinoline with benzyl chloride to form 8-benzyloxyquinoline, which is then reacted with 2-chloroacetaldehyde to form 8-(benzyloxy)-2-quinolinecarbaldehyde. This compound is then converted to the oxime form using hydroxylamine.
Wissenschaftliche Forschungsanwendungen
8-(benzyloxy)-2-quinolinecarbaldehyde oxime has been shown to have potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, which are involved in a variety of cellular processes. It has also been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(NE)-N-[(8-phenylmethoxyquinolin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-18-11-15-10-9-14-7-4-8-16(17(14)19-15)21-12-13-5-2-1-3-6-13/h1-11,20H,12H2/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYUETKRCCGPQS-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328178 | |
| Record name | (NE)-N-[(8-phenylmethoxyquinolin-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(Benzyloxy)quinoline-2-carbaldehyde oxime | |
CAS RN |
433964-51-3 | |
| Record name | (NE)-N-[(8-phenylmethoxyquinolin-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[(4-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6123901.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6123904.png)
![1-acetyl-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6123912.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
![1-{2-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6123942.png)
![4-bromo-N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B6123948.png)
![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123950.png)
![N-(4-ethoxyphenyl)-N'-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123953.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6123976.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6123977.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6123995.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6124007.png)